molecular formula C11H21NO3 B2927129 Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate CAS No. 2287289-81-8

Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate

Cat. No.: B2927129
CAS No.: 2287289-81-8
M. Wt: 215.293
InChI Key: CZBXPGJZHCFDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications. This compound contains an azetidine ring, a tert-butyl ester group, and a hydroxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . One efficient method includes the kinetic resolution of a racemic key intermediate using L-tartaric acid, followed by peptide coupling with 3,4-difluoro-2-(2-fluoro-4-iodo-anilino) benzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the azetidine ring can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and azetidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved often include metabolic and signaling pathways that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the study of biochemical pathways.

Properties

IUPAC Name

tert-butyl 2-(3-hydroxyazetidin-3-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-9(2,3)15-8(13)10(4,5)11(14)6-12-7-11/h12,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXPGJZHCFDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1(CNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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